17alpha(H), 21beta(H)-25,30-BISNORHOPANE
Description
Significance of Pentacyclic Triterpanes in Molecular Organic Geochemistry
Pentacyclic triterpanes, particularly those of the hopane (B1207426) series, are ubiquitous constituents of sedimentary organic matter and crude oils. wikipedia.org Their chemical stability allows them to be preserved over geological timescales, making them excellent biomarkers. scielo.br Geochemists utilize these molecules to decipher a range of information about the history of petroleum source rocks and oils, including the origin of the organic matter, the depositional environment, the thermal maturity, and the extent of biodegradation. researchgate.net The carbon skeleton of these molecules can be traced back to specific biological precursors, primarily from bacteria. chiron.no
Overview of the Hopanoid Family and Demethylated Hopanes
Hopanoids are a class of pentacyclic triterpenoids produced by a variety of bacteria, where they are thought to play a role in membrane stability, similar to sterols in eukaryotes. wikipedia.org During diagenesis, the biologically produced hopanoids are altered into a series of more stable geological forms known as hopanes. wikipedia.org
A significant subgroup of hopanoids found in geological samples are the demethylated hopanes, or norhopanes. These are hopane structures from which one or more methyl groups have been removed at specific carbon positions. wikipedia.org This group includes:
Norhopanes: Missing one methyl group. The 25-norhopane series is a notable example, often linked to the biodegradation of petroleum. nih.gov
Bisnorhopanes (BNH): Missing two methyl groups. The most common member is 28,30-bisnorhopane. wikipedia.org These are often used to understand the depositional conditions of source rocks. wikipedia.org 17α(H), 21β(H)-25,30-Bisnorhopane falls into this category.
Trisnorhopanes (TNH): Missing three methyl groups, such as 25,28,30-trisnorhopane. wikipedia.org These can be formed through the biodegradation of bisnorhopanes. researchgate.net
The presence and relative abundance of these different demethylated hopanes can provide specific clues about the geological history of a sample.
Historical Context of 17α(H), 21β(H)-25,30-Bisnorhopane Identification and Early Geochemical Implications
While the more abundant 28,30-bisnorhopane was identified in samples from the Monterey Shale Formation in 1985, the specific identification and detailed geochemical interpretation of 17α(H), 21β(H)-25,30-bisnorhopane are less documented in widely available literature. wikipedia.org However, research from the same period by Noble, Alexander, and Kagi in 1985 identified a range of demethylated hopanes, including 28,30-bisnorhopane, 25,28,30-trisnorhopane, and the 25-norhopane series in Australian shales. This work was pivotal in establishing that these compounds exist as free hydrocarbons within the rock, rather than being bound to the kerogen matrix.
The early geochemical implications for bisnorhopanes in general, which would extend to 25,30-bisnorhopane, were linked to specific, often anoxic, depositional environments. The co-occurrence of different bisnorhopane and trisnorhopane isomers suggested complex biological and/or diagenetic formation pathways. Research has shown a correlation between the presence of 28,30-bisnorhopane and 25-norhopanes in some sedimentary rocks. nih.gov
Chemical and Physical Properties of 17α(H), 21β(H)-25,30-Bisnorhopane
The fundamental characteristics of this compound are detailed in the table below, based on available chemical databases.
| Property | Value |
| Molecular Formula | C28H48 |
| Molecular Weight | 384.7 g/mol |
| IUPAC Name | (3S,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,13b-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene |
| InChI Key | YOWUJGOPPFZUDE-RCTMHZSHSA-N |
| CAS Number | 83329-66-2 |
Data sourced from PubChem. rutgers.edu
Geochemical Research Findings on Demethylated Hopanes
Detailed research on demethylated hopanes provides a framework for understanding the likely significance of 17α(H), 21β(H)-25,30-Bisnorhopane.
| Demethylated Hopane Type | General Geochemical Significance | Key Research Findings |
| 25-Norhopane Series | Indicator of biodegradation of petroleum in subsurface reservoirs. | Quantitative studies have shown an increase in 25-norhopanes corresponding to the destruction of regular hopanes. |
| 28,30-Bisnorhopane | Marker for anoxic depositional environments. | Often found in high concentrations in petroleum source rocks like the Monterey Shale. Its origin is linked to chemoautotrophic bacteria. wikipedia.org |
| 25,30-Bisnorhopane | Likely indicates specific microbial or diagenetic processes under particular environmental conditions. | Less studied than 28,30-bisnorhopane, its presence suggests a distinct formation pathway or precursor organism. A mass spectrum for a related compound has been identified. chiron.no |
| 25,28,30-Trisnorhopane | Can be a product of advanced biodegradation of bisnorhopanes. | Its presence can be used for maturation assessment in heavily biodegraded oils. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,13b-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48/c1-7-19-12-16-26(4)21(19)13-18-28(6)24(26)11-10-23-20-9-8-15-25(2,3)22(20)14-17-27(23,28)5/h19-24H,7-18H2,1-6H3/t19-,20-,21+,22+,23+,24+,26-,27+,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWUJGOPPFZUDE-RCTMHZSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CCCC5(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure, Stereochemistry, and Isomerism of 17α H , 21β H 25,30 Bisnorhopane
Structural Specificities of the 25,30-Bisnorhopane Carbon Skeleton
17α(H), 21β(H)-25,30-bisnorhopane is a pentacyclic triterpenoid (B12794562) hydrocarbon belonging to the hopane (B1207426) family of organic compounds. chiron.no Its fundamental structure is the hopane skeleton, which consists of four six-membered rings (A, B, C, and D) and one five-membered ring (E). The designation "bisnorhopane" indicates the absence of two methyl groups from the parent hopane structure. Specifically, in 25,30-bisnorhopane, these methyl groups are missing from carbon positions C-25 and C-30. wikipedia.org The systematic name for this compound is (3S,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,13b-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene. nih.gov
The carbon skeleton of 17α(H), 21β(H)-25,30-bisnorhopane is characterized by a C28 backbone, a reduction from the more common C30 hopane. This loss of methyl groups at C-25 (on the A-ring) and C-30 (on the E-ring side chain) is a key diagnostic feature used in geochemical studies.
Interactive Data Table: Properties of 17α(H), 21β(H)-25,30-Bisnorhopane
| Property | Value | Source |
| Molecular Formula | C28H48 | nih.gov |
| Molecular Weight | 384.687 g/mol | |
| CAS Number | 83329-66-2 | nih.govesslabshop.com |
| IUPAC Name | 3-ethyl-5a,5b,8,8,13b-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene |
Epimerism and Stereochemical Configurations in Geochemical Context
The stereochemistry of hopanes, including 17α(H), 21β(H)-25,30-bisnorhopane, is of significant interest in geochemistry as it provides insights into the thermal maturity of sedimentary organic matter. The designations 17α(H) and 21β(H) refer to the configuration of hydrogen atoms at these specific carbon positions, which in turn defines the geometry of the D and E rings. The 17α(H), 21β(H) configuration, often abbreviated as αβ, is the most thermodynamically stable form for hopanes and is predominant in mature sediments and crude oils. chiron.no
Diagenetically Favored Epimers
During the process of diagenesis (the physical and chemical changes occurring in sediments after deposition), the stereochemistry of hopanoids inherited from bacteria can be altered. The biologically produced precursors typically have a 17β(H), 21β(H) configuration. With increasing thermal stress, this less stable ββ configuration epimerizes to the more stable αβ and βα configurations. While direct studies on 25,30-bisnorhopane are limited, extensive research on the closely related 28,30-bisnorhopane indicates that the 17α,21β(H)-epimer is the diagenetically first-formed stable epimer and is found in higher concentrations in younger, less mature shales. wikipedia.orgresearchgate.net
Thermodynamic Stability of Stereoisomers
The thermodynamic stability of hopane stereoisomers generally follows the order: 17β(H), 21β(H) < 17β(H), 21α(H) < 17α(H), 21β(H). The 17β(H), 21β(H) configuration is the least stable and is typically found only in very immature sediments. As sediments mature, the hopanes convert to the more stable 17α(H), 21β(H) form. The 17β(H), 21α(H) isomer (moretane) is of intermediate stability. The predominance of the 17α(H), 21β(H) configuration in mature geological samples is a reflection of this thermodynamic stability. chiron.no For the analogous 28,30-bisnorhopane, the order of thermodynamic stability has been established as 17β,21α(H) < 17α,21β(H) > 17β,21β(H), with all three epimers being present in petroleum. researchgate.net
Distinction from Other Norhopane Isomers
17α(H), 21β(H)-25,30-bisnorhopane is one of several demethylated hopanes that serve as biomarkers in geochemistry. It is crucial to distinguish it from other norhopane isomers based on the number and location of the absent methyl groups.
28,30-Bisnorhopane : This isomer is also a C28 hopane but is missing methyl groups at positions C-28 and C-30. It is a well-documented biomarker, particularly abundant in certain petroleum source rocks like the Monterey Shale Formation. wikipedia.org
25-Norhopanes : This is a series of hopanes where the methyl group at C-25 is absent. These compounds are often associated with biodegradation of petroleum. nih.govresearchgate.net
25,28,30-Trisnorhopane (TNH) : As the name suggests, this C27 hopane is missing three methyl groups, at positions C-25, C-28, and C-30. wikipedia.org TNH is believed to be formed through the biodegradation of bisnorhopanes. chiron.no
30-Norhopane : This C29 hopane is characterized by the absence of a single methyl group at the C-30 position. chiron.nonist.gov
Interactive Data Table: Comparison of Common Norhopane Isomers
| Compound Name | Carbon Number | Position(s) of Missing Methyl Group(s) | Geochemical Significance (General) |
| 25,30-Bisnorhopane | C28 | C-25, C-30 | Biomarker for specific depositional environments. |
| 28,30-Bisnorhopane | C28 | C-28, C-30 | Marker for anoxic depositional environments. igiltd.com |
| 25-Norhopane | C29 (parent) | C-25 | Indicator of biodegradation. researchgate.net |
| 25,28,30-Trisnorhopane | C27 | C-25, C-28, C-30 | Can indicate biodegradation of BNH. chiron.no |
| 30-Norhopane | C29 | C-30 | Widely distributed in sediments and oils. chiron.no |
Geological Occurrence and Distribution of 17α H , 21β H 25,30 Bisnorhopane
Presence in Petroleum Source Rocks and Crude Oils
17α(H), 21β(H)-25,30-bisnorhopane, along with other demethylated hopanes, has been identified in a variety of petroleum source rocks and crude oils globally. These compounds are particularly indicative of specific source inputs and depositional conditions.
The occurrence of bisnorhopanes has been documented in several key geological formations and basins worldwide, highlighting their utility in oil-source rock correlation and paleoenvironmental reconstruction.
Monterey Shale, California, USA: The Monterey Shale is a well-known source rock where demethylated hopanes, particularly 28,30-bisnorhopane, are found in high concentrations. wikipedia.org The presence of these compounds is a characteristic feature of oils sourced from this formation. usgs.gov The unique isotopic signatures of bisnorhopanes in Monterey-sourced oils suggest a chemoautotrophic bacterial origin. igiltd.com
North Sea: In the North Sea region, 28,30-bisnorhopane is frequently used as a stratigraphic marker for Upper Jurassic source rocks, such as the Kimmeridge Clay Formation, and the oils derived from them. igiltd.com Higher relative amounts of this biomarker have been observed in the older "syn-rift" sections of the Upper Jurassic Draupne Formation in the North Viking Graben, while it is largely absent in the younger "post-rift" sections. igiltd.com
Western Siberia: Studies of crude oils from the West Siberian Basin have revealed the presence of 25-norhopanes, which are generated through in-reservoir microbial demethylation of 17α,21β(H)-hopanes. researchgate.netresearchgate.net Additionally, 17α(H),21β(H)-28,30-bisnorhopane has been identified in the organic matter of Paleogene sediments in this region. sbras.ru Research on Mesozoic deposits in the western Yenisei–Khatanga regional trough, a part of the larger West Siberian petroleum province, has also identified C28 28,30-bisnorhopane and a series of 25-norhopanes in bitumen. geoscienceworld.org
Brazilian Deposits: Offshore and lacustrine deposits in Brazil are among the global locations where 28,30-bisnorhopane has been discovered in oil shales. wikipedia.org
Gabon Eocene Shales: Silicified shales from the Eocene in Gabon have also been found to contain 28,30-bisnorhopane. wikipedia.org
Western Australian Oil Shales: The presence of 28,30-bisnorhopane, 25,28,30-trisnorhopane, and 25-norhopanes has been identified in the organic extracts of some Western Australian shales. documentsdelivered.com Interestingly, these compounds were found as free hydrocarbons in the sediments, not bonded to the kerogen. documentsdelivered.com
A series of 25,30-bisnor-17α(H)-hopanes has been noted in a severely biodegraded crude oil likely originating from a carbonate source rock, suggesting a link between this specific compound and carbonate depositional environments subjected to biodegradation. curtin.edu.au
Global Occurrences of Demethylated Hopanes in Geological Formations
| Geological Formation/Basin | Demethylated Hopane(s) Identified | Significance |
|---|---|---|
| Monterey Shale, USA | 28,30-Bisnorhopane | Characteristic of oils from this formation; suggests chemoautotrophic bacterial origin. wikipedia.orgusgs.govigiltd.com |
| North Sea (Kimmeridge Clay, Draupne Formation) | 28,30-Bisnorhopane | Stratigraphic marker for Upper Jurassic source rocks. igiltd.com |
| Western Siberia, Russia | 25-Norhopanes, 28,30-Bisnorhopane | Indicates in-reservoir biodegradation. researchgate.netresearchgate.netsbras.ru |
| Brazilian Deposits | 28,30-Bisnorhopane | Found in lacustrine and offshore oil shales. wikipedia.org |
| Gabon Eocene Shales | 28,30-Bisnorhopane | Present in silicified shales. wikipedia.org |
| Western Australian Oil Shales | 28,30-Bisnorhopane, 25,28,30-Trisnorhopane, 25-Norhopanes | Occur as free hydrocarbons. documentsdelivered.com |
| North Sumatra Basin (Carbonate Source Rock) | 25,30-Bisnor-17α(H)-hopanes | Indicator of severe biodegradation in oils from carbonate sources. curtin.edu.au |
The distribution of 17α(H), 21β(H)-25,30-bisnorhopane and related compounds is strongly linked to the specific conditions of the sedimentary environment.
Lacustrine Environments: The presence of 28,30-bisnorhopane has been noted in lacustrine deposits in Brazil. wikipedia.org Furthermore, high abundances of rearranged hopanes in Jurassic source rocks in the Sichuan Basin, China, are associated with shallow lacustrine facies with brackish water. acs.org
Marine Environments: Demethylated hopanes are frequently associated with marine source rocks. wikipedia.org The Monterey Shale, for instance, represents a marine depositional environment. wikipedia.org The presence of 28,30-bisnorhopane is considered an indicator of a marine, highly reducing depositional environment. usgs.gov
Anoxic Environments: There is a strong correlation between the abundance of bisnorhopanes and anoxic depositional conditions. An inverse relationship has been identified between increasing bisnorhopane abundance and decreasing pristane/phytane ratios, with low ratios being indicative of anoxia. igiltd.com The presence of significant levels of sulfur in shales containing bisnorhopane further supports their formation under anoxic conditions, possibly linked to sulfide-oxidizing bacterial activity. wikipedia.org The biomarker 28,30-dinorhopane is used as a proxy for water column anoxia. copernicus.org
Sedimentary Environments Associated with Demethylated Hopanes
| Sedimentary Environment | Associated Demethylated Hopane(s) | Geochemical Indication |
|---|---|---|
| Lacustrine | 28,30-Bisnorhopane, Rearranged Hopanes | Indicates specific freshwater to brackish depositional conditions. wikipedia.orgacs.org |
| Marine | 28,30-Bisnorhopane | Often found in marine source rocks like the Monterey Shale. wikipedia.orgusgs.gov |
| Anoxic | 28,30-Bisnorhopane | Correlates with low pristane/phytane ratios and high sulfur content, indicating oxygen-deficient conditions. wikipedia.orgigiltd.com |
Distribution Patterns in Relation to Thermal Maturation Gradients
The relationship between the concentration of bisnorhopanes and thermal maturity is complex and subject to differing interpretations.
Some studies suggest that the relative abundance of bisnorhopane decreases with increasing thermal maturity. igiltd.com This is because 28,30-bisnorhopane is thought to be present as a free hydrocarbon within the rock, rather than being bound to kerogen. igiltd.comdocumentsdelivered.com As thermal maturity increases, the generation and release of regular hopanes from the kerogen dilutes the concentration of the pre-existing free bisnorhopane. igiltd.com Consequently, the bisnorhopane/hopane (B1207426) ratio is considered most useful for correlation when comparing samples of similar thermal maturity. igiltd.com
Conversely, other research has indicated an opposite trend, where relative bisnorhopane contents increase with decreasing sulfur contents, suggesting that depositional facies may be a more dominant control than thermal maturity. igiltd.com In some cases, the abundance of rearranged hopanes, a related class of compounds, was found to be associated with depositional environments and clay-mediated catalysis rather than thermal maturity. acs.org
The diagenetically first-formed epimer is believed to be 17α,21β(H)-. researchgate.net With increasing maturation, other more thermodynamically stable epimers can be formed. researchgate.net However, it has also been noted that as oil generation increases with source maturation, the concentration of 28,30-bisnorhopane can decrease. wikipedia.org
Biogenesis and Formation Pathways of 17α H , 21β H 25,30 Bisnorhopane
Precursor Organisms and Biogeochemical Cycling
The origin of 17α(H), 21β(H)-25,30-bisnorhopane is not linked to common biological precursors but is instead hypothesized to derive from specific microbial sources thriving under distinct environmental conditions.
The prevailing theory posits that the precursors to 25,30-bisnorhopane originate from chemoautotrophic bacteria. wikipedia.orgigiltd.com This hypothesis is strongly supported by compound-specific isotope analysis (CSIA), which reveals that bisnorhopanes are significantly depleted in the ¹³C isotope compared to other hopanes and bulk organic matter in the same samples. igiltd.com Such a notable δ¹³C depletion points to biosynthesis by organisms that utilize substrates also depleted in ¹³C. igiltd.com
Chemoautotrophic bacteria, such as nitrifying and/or sulfur-oxidizing species, are prime candidates as they can assimilate carbon from sources like methane (B114726) or dissolved inorganic carbon under specific redox conditions, leading to this isotopic signature. igiltd.comnih.govnih.gov The presence of 28,30-bisnorhopane, a closely related compound, in shales with very low pristane-to-phytane ratios and appreciable sulfur content further suggests a link to anoxic depositional environments and the activity of sulfide-oxidizing bacteria. wikipedia.orgigiltd.com Fossilized bacterial mats found in geological formations rich in bisnorhopanes, like the Monterey Formation, lend additional support to this bacterial origin theory. wikipedia.org The precursor organisms are believed to have occupied a specific and distinct ecological niche compared to other hopane-producing organisms. igiltd.com
Early theories suggested that bisnorhopanes could be derived from fern constituents like adipedatol or adiantone. igiltd.com However, this hypothesis has been largely dismissed due to the discovery of bisnorhopanes in pre-Devonian source rocks and crude oils, which predate the evolution of ferns. igiltd.com This chronological discrepancy strongly indicates that higher plant-derived compounds are not the precursors for this class of biomarkers.
Diagenetic and Catagenetic Transformation Mechanisms
The transformation of biological precursors into 17α(H), 21β(H)-25,30-bisnorhopane occurs over geological timescales through processes of diagenesis (changes at low temperature and pressure) and catagenesis (thermal alteration at greater burial depths).
A significant characteristic of bisnorhopanes, including the 25,30-bisnorhopane variant, is their occurrence as free, solvent-soluble hydrocarbons within source rocks. wikipedia.orgigiltd.comdocumentsdelivered.com This is in stark contrast to regular hopanes, which are often bound within the complex macromolecular structure of kerogen. igiltd.comucr.edu
Analysis of sediments has shown that while pyrolysates of solvent-extracted sediments yield common hopanes and moretanes from the kerogen, bisnorhopanes are found in the initial solvent extract. documentsdelivered.com This indicates that 25,30-bisnorhopane is not chemically bonded to the kerogen matrix but exists as a distinct entity within the rock's bitumen. wikipedia.orgigiltd.comdocumentsdelivered.com As thermal maturity increases, the generation and release of regular hopanes from kerogen can dilute the relative concentration of pre-existing free bisnorhopanes. igiltd.com
| Hopanoid Type | Typical Sedimentary Fraction | Bonding State | Source Reference |
|---|---|---|---|
| 17α(H), 21β(H)-25,30-Bisnorhopane | Bitumen (Solvent Extract) | Free Hydrocarbon | igiltd.comdocumentsdelivered.com |
| Regular Hopanes (e.g., 17α(H), 21β(H)-Hopane) | Bitumen and Kerogen | Free and Kerogen-Bound | igiltd.comucr.edu |
The structure of 17α(H), 21β(H)-25,30-bisnorhopane, lacking methyl groups at positions C-25 and C-30 compared to a standard C₃₀ hopane (B1207426), implies a formation pathway involving demethylation. Norhopanes are a family of hopanes defined by the absence of methyl groups at specific carbon positions. wikipedia.org The formation of related compounds like 25-norhopanes and 25,28,30-trisnorhopanes is attributed to the microbial demethylation of hopane precursors. researchgate.netchiron.no It is proposed that the generation mechanism for bisnorhopanes involves biodegradation through bacterial demethylation of hopanes, although the specific microorganisms and precise biochemical mechanisms remain unknown. wikipedia.org This process is thought to occur during diagenesis. wikipedia.org
Stable Carbon Isotopic Fractionation and Biosynthetic Pathways (e.g., δ¹³C Depletion)
The stable carbon isotopic composition of 17α(H), 21β(H)-25,30-bisnorhopane provides one of the strongest pieces of evidence for its origin. As noted, bisnorhopane stereoisomers show significant δ¹³C depletion. igiltd.com
In studies of immature Monterey-sourced oils, the isotopic signatures of bisnorhopanes were found to be 8-9‰ lighter than the whole oil and 6-8‰ lighter than other hopane compounds within the same sample. igiltd.com This substantial isotopic fractionation indicates that the carbon source and the biosynthetic pathway of the precursor organisms were distinct from those of typical heterotrophic bacteria or algae. igiltd.com The utilization of ¹³C-depleted substrates, characteristic of chemoautotrophic metabolism, is the most accepted explanation for this observation. igiltd.com
| Component | Relative δ¹³C Value | Source Reference |
|---|---|---|
| 28,30-Bisnorhopane Stereoisomers | 8-9‰ lighter than whole oil | igiltd.com |
| Other Hopane Compounds | 6-8‰ heavier than bisnorhopanes | igiltd.com |
| Whole Oil | Reference (0‰) | igiltd.com |
Analytical Techniques for the Characterization of 17α H , 21β H 25,30 Bisnorhopane
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of hopanoids, including 17α(H), 21β(H)-25,30-bisnorhopane. researchgate.net This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In typical GC-MS analysis of geological samples, the saturated hydrocarbon fraction containing the hopanes is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.
Hopanes are a class of pentacyclic triterpenoids that are widely used as biomarkers in petroleum geochemistry. chiron.no The analysis of these compounds provides valuable information regarding the origin, thermal maturity, and biodegradation of organic matter.
Selected Ion Monitoring (SIM) for Detection and Quantification
To enhance the sensitivity and selectivity of GC-MS analysis for hopanes, Selected Ion Monitoring (SIM) is frequently employed. amazonaws.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only specific ion fragments that are characteristic of the target analytes. nih.gov For hopanes, the most prominent and diagnostic ion in the mass spectrum is typically at a mass-to-charge ratio (m/z) of 191. wikipedia.orgresearchgate.net This ion corresponds to the A/B ring portion of the hopane (B1207426) skeleton.
By monitoring for m/z 191, analysts can selectively detect hopanes in a complex mixture, even when they are present at low concentrations. researchgate.net This targeted approach significantly improves the signal-to-noise ratio, allowing for more accurate quantification of 17α(H), 21β(H)-25,30-bisnorhopane and other related compounds. Other ions, such as m/z 177 and 163, can also be monitored to provide additional confirmation of the presence of bisnorhopanes. wikipedia.org The use of SIM is crucial for generating the detailed biomarker profiles necessary for oil-source rock correlation and maturity assessment. amazonaws.com
| Ion (m/z) | Significance in Hopane Analysis |
|---|---|
| 191 | Primary diagnostic ion for hopanes, representing the A/B ring structure. |
| 177 | A characteristic fragment ion for certain bisnorhopanes. |
| 163 | A fragment ion whose ratio to m/z 191 can help differentiate between bisnorhopane epimers. |
Interpretation of Characteristic Mass Spectral Fragmentation Patterns for Isomer Differentiation
While many hopane isomers share the prominent m/z 191 fragment, careful examination of the relative intensities of other fragment ions in the mass spectrum can aid in their differentiation. For bisnorhopanes, the mass spectral fragmentation is predominantly characterized by ions at m/z 191, 177, and 163. wikipedia.org
Although the mass spectra of different 28,30-bisnorhopane epimers are nearly identical, the ratio of the m/z 163 to m/z 191 fragments can be a useful tool for distinguishing them. wikipedia.org Specifically, the 17β(H), 18α(H), 21β(H) orientation exhibits the highest m/z 163/191 ratio. wikipedia.org While this has been established for 28,30-bisnorhopanes, similar principles can be applied to the interpretation of the mass spectra of 25,30-bisnorhopane isomers. The subtle differences in fragmentation patterns arise from the stereochemical arrangement of the molecule, which influences the stability of the resulting fragment ions.
Comprehensive Two-Dimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)
For highly complex samples where co-elution is a significant problem in conventional one-dimensional GC-MS, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOFMS) offers vastly superior separation power. restek.com This technique utilizes two different capillary columns with orthogonal separation mechanisms, providing a much higher peak capacity and resolving power. gcms.cz
Enhanced Resolution of Coeluting Isomers and Analogs
In the context of hopane analysis, GC×GC-TOFMS is particularly advantageous for resolving co-eluting isomers and analogs that are often indistinguishable in a single chromatographic dimension. restek.comresearchgate.net The enhanced separation achieved with GC×GC allows for the clear distinction of 17α(H), 21β(H)-25,30-bisnorhopane from other hopanes and steranes that may have similar retention times on a standard GC column. azocleantech.com This is critical for accurate biomarker ratio calculations used in geochemical interpretations. The structured nature of the GC×GC chromatogram, where related compounds often appear in distinct patterns, further aids in the identification of individual components within a complex mixture. restek.com
Identification of Trace Components and Complex Mixture Elucidation
The high sensitivity of the time-of-flight mass spectrometer, combined with the superior separation of GC×GC, enables the detection and identification of trace components that might otherwise be obscured by the sample matrix. nih.gov This is particularly relevant for the analysis of biodegraded oils or source rocks where certain biomarkers may be present in very low concentrations. The ability of GC×GC-TOFMS to unravel complex mixtures provides a more complete picture of the biomarker distribution, leading to more robust and detailed geochemical assessments. researchgate.net
| Technique | Primary Advantage | Application to 17α(H), 21β(H)-25,30-Bisnorhopane |
|---|---|---|
| GC-MS (SIM) | High sensitivity and selectivity for target compounds. | Accurate detection and quantification by monitoring characteristic ions (e.g., m/z 191). |
| GC×GC-TOFMS | Exceptional resolution of complex mixtures. | Separation from co-eluting isomers and analogs, and identification of trace amounts. |
X-ray Crystallography for Definitive Structure Elucidation (Historical and Reference)
While chromatographic and mass spectrometric techniques are indispensable for the routine analysis of 17α(H), 21β(H)-25,30-bisnorhopane, the definitive elucidation of its three-dimensional structure, and that of related hopanes, has historically relied on X-ray crystallography. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to determine the precise arrangement of atoms in the crystal lattice, providing unambiguous structural information, including stereochemistry. nih.gov
The first definitive structures of bisnorhopane isomers, specifically 17β,18α,21α(H)-28,30-bisnorhopane and 17β,18α,21β(H)-28,30-bisnorhopane, were established through X-ray crystallography of crystals isolated from Monterey shale. researchgate.net This foundational work provided the structural basis for the subsequent identification and characterization of these and other hopanes by GC-MS and other techniques. Although not routinely used for analysis due to the requirement of a suitable single crystal, X-ray crystallography remains the gold standard for absolute structure determination and serves as a critical reference for the validation of structures identified by other methods. The historical application of X-ray crystallography to hopanes has been instrumental in building the comprehensive understanding of these biomarkers that exists today. researchgate.netnih.gov
Applications of 17α H , 21β H 25,30 Bisnorhopane As a Geochemical Biomarker
Source Rock Characterization and Paleoenvironmental Reconstruction
The analysis of 17α(H), 21β(H)-25,30-bisnorhopane allows geochemists to reconstruct the depositional conditions and the types of organic matter that contributed to the formation of a source rock.
The abundance of bisnorhopanes, such as 17α(H), 21β(H)-25,30-bisnorhopane, is strongly correlated with anoxic depositional environments. Research has identified an inverse relationship between the concentration of bisnorhopane and the pristane/phytane (Pr/Ph) ratio. igiltd.comwikipedia.org Low Pr/Ph ratios are widely accepted as indicators of anoxia (oxygen-deficient conditions) during sediment deposition. Therefore, a high concentration of bisnorhopane coupled with a low Pr/Ph ratio suggests that the source rock was formed in a highly anoxic setting, which is conducive to the preservation of organic matter. igiltd.comwikipedia.org These shales often contain significant levels of sulfur, which may point to the activity of sulfide-oxidizing bacteria. wikipedia.org
Table 1: Correlation of Bisnorhopane abundance with environmental indicators.
| Relative Bisnorhopane Abundance | Pristane/Phytane (Pr/Ph) Ratio | Inferred Depositional Environment |
|---|---|---|
| High | Low (<1.0) | Strongly Anoxic |
| Moderate | Intermediate (1.0 - 2.0) | Dysoxic to Suboxic |
| Low to Absent | High (>2.0) | Oxic |
While the precise biological precursor to 17α(H), 21β(H)-25,30-bisnorhopane has not been definitively established, a widely accepted theory points to chemoautotrophic bacteria. igiltd.comigiltd.com This is supported by compound-specific isotope analysis (CSIA), which has shown that bisnorhopanes are significantly depleted in ¹³C compared to other hopanes in the same rock samples. igiltd.com This isotopic signature suggests the precursor organism utilized a ¹³C-depleted carbon source, a characteristic of chemoautotrophs like sulphur-oxidizing or nitrifying bacteria. igiltd.com This indicates that the organic matter input for these source rocks was not solely from photosynthetic organisms but included a significant contribution from a specific bacterial community thriving in a particular ecological niche within the anoxic environment. igiltd.com
Thermal Maturity Assessment in Sedimentary Basins
Thermal maturity, the extent to which organic matter has been altered by heat over geological time, is a critical factor in determining if a source rock has generated hydrocarbons. 17α(H), 21β(H)-25,30-bisnorhopane provides several metrics for assessing maturity.
An unusual characteristic of bisnorhopane is that it exists as a free, solvent-soluble compound within the source rock, rather than being bound within the kerogen matrix like regular hopanes. igiltd.comigiltd.com As a source rock matures with increasing temperature and burial depth, the kerogen breaks down and releases large quantities of regular hopanes. This process dilutes the concentration of the pre-existing free bisnorhopane. igiltd.com Consequently, the ratio of bisnorhopane to C₃₀ hopane (B1207426) generally decreases as thermal maturity increases. igiltd.com However, this ratio must be used with caution, as it is influenced by both the initial organic facies and thermal maturity. igiltd.com For samples of a similar facies, the bisnorhopane/hopane ratio can be a useful, albeit secondary, maturity indicator. igiltd.com
Like other hopanes, 17α(H), 21β(H)-25,30-bisnorhopane exists in several stereoisomeric forms, or epimers, which differ in their three-dimensional structure. In immature sediments, biologically produced configurations are dominant. wikipedia.org With increasing thermal maturation, these less stable forms convert into more thermodynamically stable configurations. pangaea.de The extent of this conversion, or epimerization, at chiral centers such as C-17 and C-21, provides a reliable measure of thermal maturity. wikipedia.org For instance, the ratio between different epimers at the D/E ring linkage can be used to create a hierarchy of epimer maturity. wikipedia.org As maturity progresses, the percentage of the more stable epimer increases until an equilibrium is reached.
Table 2: Conceptual change in Bisnorhopane epimer ratios with thermal maturity.
| Thermal Maturity Stage | Vitrinite Reflectance (%Ro) | Less Stable Epimer (%) | More Stable Epimer (%) |
|---|---|---|---|
| Immature | < 0.5 | > 90% | < 10% |
| Early Mature (Oil Window) | 0.5 - 0.8 | ~ 50% | ~ 50% |
| Peak Mature (Oil Window) | 0.8 - 1.1 | < 45% | > 55% |
| Late Mature (Gas Window) | > 1.1 | ~ 40% (Equilibrium) | ~ 60% (Equilibrium) |
Hydrocarbon Migration and Accumulation Studies
The specific conditions required for the formation and preservation of 17α(H), 21β(H)-25,30-bisnorhopane make it a powerful stratigraphic marker. Its presence is often restricted to source rocks of a specific geological age and depositional environment. igiltd.com For example, the related compound 28,30-bisnorhopane is famously used as a marker for Upper Jurassic source rocks in the North Sea and Norwegian Sea. igiltd.comigiltd.com
When oil is expelled from a source rock, it carries the unique biomarker signature of that rock. If 17α(H), 21β(H)-25,30-bisnorhopane is detected in a crude oil sample from a reservoir, it provides a strong link back to a source rock known to contain this specific compound. By correlating oils in different reservoirs to a common source rock using such distinctive biomarkers, geologists can trace the migration pathways of hydrocarbons from where they were generated to where they accumulated. The presence of solid bitumen in rock samples can also yield information regarding migration pathways. mdpi.com This is crucial for building accurate petroleum system models and identifying new exploration targets.
Tracking Oil Expulsion and Dilution Effects in Petroleum Systems
The concentration of specific demethylated hopanes, such as 28,30-bisnorhopane, can be used to understand oil expulsion and maturation processes within a source rock. wikipedia.org An unusual characteristic of 28,30-bisnorhopane is that it is present as a free, solvent-soluble compound within the rock and is not bound within the kerogen structure like regular hopanes. igiltd.comigiltd.com
As a source rock matures with increasing temperature and burial depth, it begins to generate and expel hydrocarbons. This process releases regular hopanes that were part of the kerogen matrix. The newly generated oil, rich in regular hopanes, mixes with the pre-existing free bitumen, which contains the 28,30-bisnorhopane. This mixing results in a dilution of the 28,30-bisnorhopane concentration relative to the C30 hopane. igiltd.com Consequently, lower relative abundances of bisnorhopane are typically observed in crude oils compared to the source rocks from which they were expelled. igiltd.com This dilution effect means that ratios like the bisnorhopane/hopane ratio are most effective as a correlation parameter when comparing samples of similar thermal maturity. igiltd.comigiltd.com
| Parameter | Observation | Geochemical Interpretation |
| Bisnorhopane/Hopane Ratio | Decreases with increasing thermal maturity. | Dilution of free bisnorhopanes by regular hopanes generated from kerogen during maturation and expulsion. igiltd.com |
| Bisnorhopane Location | Found as a free compound in bitumen, not in kerogen. wikipedia.org | Indicates a different origin or formation pathway compared to regular hopanes. igiltd.com |
Assessment of Biodegradation in Petroleum Systems
Hopanes are generally more resistant to microbial alteration than other common components of crude oil like n-alkanes and isoprenoids. nih.gov However, under conditions of heavy biodegradation, even hopanes can be altered. nih.gov Certain demethylated hopanes are particularly resilient and can therefore be preserved in heavily biodegraded oils. Their presence provides valuable information in oils where more labile compounds have been completely removed by microbial activity. researchgate.net While extended hopanes (homohopanes) can be degraded, hopanoids with up to 31 carbons have shown resistance to weathering processes. nih.gov Biomarkers without long alkyl side chains, such as oleanane (B1240867) and gammacerane, also show significant resistance and can serve as internal standards to measure the alteration of other biomarkers. researchgate.net
The formation of 25-norhopanes is a key indicator of severe petroleum biodegradation occurring in subsurface reservoirs. researchgate.netresearchgate.net These compounds are generated through the microbial removal of the methyl group at the C-10 position of the hopane A/B ring structure (which corresponds to the C-25 methyl group). researchgate.netresearchgate.net Quantitative studies of oil columns have shown that as the severity of biodegradation increases, typically closer to an oil-water contact, the concentration of parent hopanes decreases while the concentration of 25-norhopanes increases. researchgate.net This inverse relationship provides strong evidence for the conversion of hopanes to 25-norhopanes by microbial action. researchgate.netresearchgate.net
This demethylation process can be selective. For instance, studies have shown that the microbial removal of the C-25 methyl group occurs preferentially in lower molecular-weight hopanes (e.g., C31) while higher homologs are progressively more resistant. researchgate.netresearchgate.net The formation of 25-norhopanes often occurs before the complete removal of other compound classes, indicating that microbial degradation is not a strictly stepwise process but is influenced by various factors. researchgate.net The presence of 25-norhopanes in heavily biodegraded oils confirms that the oil has been subjected to intense microbial alteration. nih.gov
| Biodegradation Level | Hopane Concentration | 25-Norhopane Concentration | Interpretation |
| Low to Moderate | High | Absent or Low | Oil is not significantly biodegraded. |
| Heavy to Severe | Decreasing | Increasing | Microbial demethylation of hopanes is occurring, forming 25-norhopanes. researchgate.netresearchgate.net |
Oil-Oil and Oil-Source Rock Correlation
Biomarkers are essential tools for oil-oil and oil-source rock correlation studies, providing a "fingerprint" based on the organic matter input and depositional environment of the source rock. researchgate.net The distribution of specific hopanes, including demethylated variants, can link oils to each other or to their parent source rock. researchgate.net
The compound 17α,21β(H)-28,30-bisnorhopane is a well-established stratigraphic marker, particularly for organic-rich source rocks of the Upper Jurassic age in the North Sea and Norwegian Sea. igiltd.comigiltd.com Its presence in high relative abundance is often characteristic of oils derived from source rocks like the Kimmeridge Clay Formation and the equivalent Draupne Formation. wikipedia.orgigiltd.com
Geochemical studies in the North Viking Graben of the Norwegian North Sea have utilized 28,30-bisnorhopane to differentiate stratigraphic intervals within the Upper Jurassic Draupne Formation. igiltd.com Higher concentrations of the biomarker characterize the older "syn-rift" sections, while it is largely absent in the younger "post-rift" sections. igiltd.com This allows for detailed correlation and mapping of petroleum systems. However, the presence of this biomarker is not universal within this stratigraphic interval, and its absence does not rule out a contribution from an Upper Jurassic source. igiltd.com Both the depositional environment (facies) and the thermal maturity of the rock control the presence and abundance of bisnorhopane, which must be considered during correlation studies. igiltd.comigiltd.com
| Location | Formation | Stratigraphic Application of Bisnorhopane |
| North Sea / Norwegian Sea | Kimmeridge Clay / Draupne Formation (Upper Jurassic) | Used as a marker for oils sourced from this specific interval. igiltd.comigiltd.com |
| North Viking Graben | Draupne Formation (Upper Jurassic) | Higher concentrations distinguish older "syn-rift" from younger "post-rift" sections. igiltd.com |
Interactions and Relationships with Other Hopanoid Series
Comparison with Conventional Hopanes (17α(H), 21β(H)-Hopanes)
Conventional hopanes, characterized by the stable 17α(H), 21β(H) stereochemistry, are ubiquitous constituents of crude oils and mature sediments. chiron.no They originate from bacteriohopanepolyols (BHPs), which are components of bacterial cell membranes. vurup.sk In contrast, 17alpha(H), 21beta(H)-25,30-bisnorhopane is a C28 hopanoid, meaning it has lost two methyl groups from the standard C30 hopane (B1207426) structure, specifically at the C-25 and C-30 positions. nih.gov
A key distinction lies in their diagenetic origins and association with kerogen. Conventional hopanes are often released from the kerogen matrix during thermal maturation. igiltd.com Conversely, related bisnorhopanes like 28,30-bisnorhopane are typically found only as free hydrocarbons in the bitumen (solvent-soluble) fraction of source rocks and are not incorporated into the kerogen structure. igiltd.comwikipedia.org This suggests that the precursors to bisnorhopanes were not part of the primary organic material that formed the kerogen. igiltd.com Furthermore, the concentration of bisnorhopanes tends to decrease as oil generation increases with maturity, due to a dilution effect from the newly generated conventional hopanes. igiltd.comwikipedia.org
The proposed precursors for bisnorhopanes differ from those of conventional hopanes, with evidence pointing towards chemoautotrophic bacteria that thrive in anoxic environments. igiltd.comwikipedia.org This is supported by the co-occurrence of 28,30-bisnorhopane with low pristane-to-phytane ratios, which indicate anoxia. wikipedia.org
Co-occurrence and Differentiation from 25-Norhopanes
The 25-norhopane series, which lacks the methyl group at the C-10 position (affecting the C-25 carbon), is a class of demethylated hopanoids strongly associated with petroleum biodegradation. chiron.nonih.gov This series typically ranges from C26 to C34 compounds. chiron.no Bisnorhopanes and 25-norhopanes frequently co-occur in biodegraded oils and source rocks. researchgate.netresearchgate.net Geochemical studies have observed that an increase in the content of 28,30-bisnorhopane is often accompanied by an increase in 25-norhopanes. researchgate.net
Differentiation between these demethylated hopane series is achieved through gas chromatography-mass spectrometry (GC-MS). While most hopanes, including bisnorhopanes, show a characteristic base peak at a mass-to-charge ratio (m/z) of 191, the 25-norhopane series is uniquely identified by a prominent fragment ion at m/z 177. nih.govresearchgate.net This allows for their distinct tracking even when they are present in the same sample.
Debated Formation Pathways and Direct Link to Biodegradation
The origin of 25-norhopanes has been a subject of debate, with leading theories pointing to microbial demethylation of conventional hopanes during subsurface biodegradation. chiron.nonih.gov Quantitative studies of oil columns show that as the severity of biodegradation increases, the concentration of regular hopanes decreases while the concentration of 25-norhopanes increases significantly. researchgate.net This inverse relationship strongly supports the theory that 25-norhopanes are products of microbial alteration. nih.govresearchgate.net
The formation of bisnorhopanes is also linked to microbial processes. wikipedia.org Evidence for the demethylation pathway is further strengthened by the relationship between bisnorhopanes and trisnorhopanes. For instance, 25,28,30-trisnorhopane is known to be formed from the biodegradation of 28,30-bisnorhopane through the removal of the C-25 methyl group. chiron.norutgers.edu This direct precursor-product link demonstrates that progressive demethylation occurs during advanced stages of biodegradation. rutgers.edu While the exact pathway for 25,30-bisnorhopane is less documented, its structure implies it is part of these complex microbial alteration and degradation processes that selectively remove methyl groups from the hopanoid skeleton. wikipedia.orgresearchgate.net
Relationship with Trisnorhopanes (Ts and Tm)
Trisnorhopanes are C27 hopanoids that are important indicators of thermal maturity and source characteristics. The two most commonly utilized are 17α(H)-22,29,30-trisnorhopane (Tm) and the more thermally stable, rearranged 18α(H)-22,29,30-trisnorneohopane (Ts). igiltd.com The Ts/(Ts+Tm) ratio is a widely used parameter that increases with thermal maturity. chiron.noigiltd.com
The relationship of 25,30-bisnorhopane to Ts and Tm is primarily contextual, as they are all part of the broader hopanoid family used in geochemical analysis. However, a more direct relationship exists with other trisnorhopanes formed through demethylation. As noted earlier, 25,28,30-trisnorhopanes are formed via the biodegradation of 28,30-bisnorhopanes. chiron.norutgers.edu This establishes a clear genetic link where a bisnorhopane acts as a precursor to a trisnorhopane. This suggests that bisnorhopanes like 25,30-bisnorhopane are intermediates in a stepwise demethylation process driven by microbial activity.
Association with Rearranged Hopanes (e.g., Diahopanes, Neohopanes)
Rearranged hopanes are a group of biomarkers that include the 17α(H)-diahopanes and 18α(H)-neohopanes (the Ts series). researchgate.netchiron.no These compounds are formed through clay-catalyzed rearrangements of regular hopanoids during diagenesis and are generally more thermally stable than their conventional counterparts. chiron.no
Geochemical studies have shown that samples with high concentrations of certain norhopanes can also be rich in rearranged hopanes. chiron.no For example, the C29 28-nor-spergulane, a type of rearranged hopane, is often abundant in samples containing high amounts of diahopanes and neohopanes. chiron.nochiron.no The presence and relative abundance of both demethylated and rearranged hopanes can provide detailed information about the source rock's lithology (e.g., clay content), depositional environment, and thermal history. researchgate.netchiron.no Therefore, the analysis of 25,30-bisnorhopane in conjunction with rearranged hopanes can help to build a more complete picture of the petroleum system.
Data Tables
Table 1: Comparison of this compound with Other Hopanoid Series
| Hopanoid Series | General Structure | Typical Carbon No. | Key Mass Fragment (m/z) | Primary Geochemical Significance |
|---|---|---|---|---|
| 17α(H), 21β(H)-25,30-bisnorhopane | C30 hopane skeleton missing methyl groups at C-25 and C-30 | C28 | 191 | Indicator of specific microbial inputs and depositional environments (anoxia) |
| Conventional Hopanes | Standard 17α(H), 21β(H)-hopane skeleton | C27, C29-C35 | 191 | Indicate bacterial input, maturity (e.g., C31 22S/22R ratio) |
| 25-Norhopanes | Hopane skeleton missing methyl group at C-10 position | C26-C34 | 177 | Indicator of moderate to heavy biodegradation |
| Trisnorhopanes (Ts, Tm) | C27 hopanoids; Ts is the 18α(H) rearranged form | C27 | 191 | Thermal maturity indicators (Ts/Tm ratio) |
| Rearranged Hopanes | Rearranged hopane skeleton (e.g., Diahopanes, Neohopanes) | C27, C29-C35 | 191 | Indicators of thermal maturity and clay-rich source rocks |
List of Compounds
Table 2: Compound Names Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| 17α(H), 21β(H)-25,30-bisnorhopane | This compound |
| 28,30-bisnorhopane | 17α(H),21β(H)-28,30-bisnorhopane |
| 25-Norhopane | A series of 25-norhopanes (e.g., 17α(H),21β(H)-25-norhopane) |
| 25,28,30-trisnorhopane | 17α(H),21β(H)-25,28,30-trisnorhopane |
| Ts | 18α(H)-22,29,30-trisnorneohopane |
| Tm | 17α(H)-22,29,30-trisnorhopane |
| Diahopane | A series of 17α(H)-diahopanes |
| Neohopane | A series of 18α(H)-neohopanes |
| Pristane | 2,6,10,14-tetramethylpentadecane |
| Phytane | 2,6,10,14-tetramethylhexadecane |
Advanced Research Perspectives and Unresolved Questions
Elucidating Precise Biogenetic Precursors and Biosynthetic Pathways
The definitive biological source and the precise biosynthetic pathways leading to 25,30-bisnorhopane are not yet conclusively established. wikipedia.org Early theories proposed precursors from fern constituents like adipedatol and adiantone. igiltd.comigiltd.com However, the discovery of bisnorhopane in pre-Devonian rock extracts, a period before ferns are thought to have existed, makes this unlikely. igiltd.comigiltd.com
The prevailing hypothesis points towards a chemoautotrophic bacterial precursor. wikipedia.orgigiltd.com This is supported by several lines of evidence, although the specific organisms and mechanisms are still unknown. wikipedia.org The presence of 25,30-bisnorhopane often correlates with indicators of anoxic conditions and sometimes with appreciable levels of sulfur, suggesting a potential link to sulfide-oxidizing bacteria. wikipedia.org Another proposed generation mechanism involves the bacterial demethylation of regular hopanes. wikipedia.org The origin of the closely related 25-norhopanes is also a topic of debate, with suggestions including microbial production or microbial demethylation. chiron.no
| Proposed Precursor Group | Specific Examples (if any) | Supporting Evidence / Rationale | Status |
| Fern Constituents | Adipedatol, Adiantone | Structural similarity. | Considered Unlikely igiltd.comigiltd.com |
| Chemoautotrophic Bacteria | Nitrifying and/or Sulphur-oxidising species | Isotopic depletion (δ¹³C); Association with anoxic indicators. wikipedia.orgigiltd.com | Widely Accepted Theory igiltd.com |
| Bacterial Demethylation | Unknown Bacteria | A proposed mechanism for formation from existing hopanes. wikipedia.org | Under Investigation wikipedia.org |
Refinement of Formation Mechanisms under Varying Geochemical Conditions (e.g., Anoxia, Thermal Stress)
The formation and preservation of 25,30-bisnorhopane are strongly linked to specific geochemical conditions. Its abundance is inversely correlated with the pristane/phytane ratio, indicating that its concentration is related to strongly anoxic depositional environments. wikipedia.orgigiltd.com These environments are often characterized by stratified water columns where anaerobic ciliates, a potential source of the precursor tetrahymanol (B161616) which leads to gammacerane, can thrive. yale.edu
Thermal stress significantly impacts the concentration of 25,30-bisnorhopane. An unusual characteristic of this compound is that it exists as a free hydrocarbon within the rock's bitumen, rather than being bound within the kerogen matrix like regular hopanes. wikipedia.orgigiltd.comigiltd.com As thermal maturity increases, hydrocarbons, including a full suite of regular hopanes, are generated and released from the kerogen. igiltd.comigiltd.com This process dilutes the existing free 25,30-bisnorhopane, leading to lower relative abundances in mature crude oils compared to their source rocks. igiltd.comigiltd.com Consequently, the utility of bisnorhopane-based ratios for oil-source correlation is most effective when comparing samples of similar thermal maturity. igiltd.com The diagenetically first-formed epimer is believed to be the 17α,21β(H)- configuration, which is predominant in immature shales. researchgate.net
Development of Novel Quantitative Biomarker Parameters and Indices
The unique geochemical behavior of 25,30-bisnorhopane allows for its use in several quantitative biomarker parameters, although their application requires careful consideration of thermal maturity.
The ratio of 28,30-bisnorhopane to C30 17α(H),21β(H)-hopane is a key parameter. chiron.no However, because bisnorhopane concentration decreases with maturity due to dilution, this ratio is only a reliable correlation tool when samples have comparable thermal histories. igiltd.com
Maturity itself can be assessed using ratios of different stereoisomers of bisnorhopane. wikipedia.org While the common epimers often co-elute during gas chromatography-mass spectrometry (GC-MS), their mass spectral fragmentation patterns can differ, allowing for distinction. wikipedia.org Specifically, the ratios of m/z 163 to m/z 191 fragments can help differentiate the epimers. wikipedia.org The percent of the ring D/E cis epimer of 28,30-bisnorhopane and the related 25,28,30-trisnorhopane is also a useful maturation parameter, similar to the widely used 20S/20R sterane ratio. researchgate.net
| Parameter / Index | Formula / Description | Application | Limitations / Considerations |
| Bisnorhopane/Hopane (B1207426) Ratio | 28,30-Bisnorhopane / C30 17α(H),21β(H)-hopane | Oil-source correlation; Stratigraphic marker. igiltd.comchiron.no | Highly dependent on thermal maturity. igiltd.com |
| Epimer Maturity Ratios | % Ring D/E cis epimer of 28,30-bisnorhopane | Thermal maturity assessment. researchgate.net | Requires careful analytical separation or mass spectral deconvolution. wikipedia.org |
| 25-Norhopane Ratio | C29 25-norhopane / C30 17α(H),21β(H)-hopane | Assessment of heavy biodegradation. chiron.noresearchgate.net | Biodegradation can alter original ratios. researchgate.net |
Role in Unconventional Hydrocarbon Systems and Emerging Basins
17α(H), 21β(H)-25,30-bisnorhopane is a significant biomarker in numerous unconventional hydrocarbon systems and key geological basins worldwide. wikipedia.org It was first identified in abundance in the Monterey Shale Formation in California. wikipedia.org Since then, its presence has been confirmed in a variety of settings, including:
Lacustrine and offshore deposits in Brazil. wikipedia.org
Silicified shales of the Eocene in Gabon. wikipedia.org
The Kimmeridge Clay Formation in the North Sea. wikipedia.org
Western Australian oil shales. wikipedia.org
Upper Jurassic source rocks in the North Sea and Norwegian Sea, where it is used as a stratigraphic marker. igiltd.com For example, in the North Viking Graben, higher relative amounts characterize the older "syn-rift" section of the Draupne Formation. igiltd.com
Jurassic source rocks in the Sichuan Basin, China. acs.org
The presence of this compound in these diverse locations highlights its utility in characterizing source rocks deposited under specific, often anoxic, conditions, which are common in the formation of rich unconventional reservoirs. wikipedia.orgigiltd.com
Integration with Complementary Isotopic and Spectroscopic Proxies for Enhanced Interpretation
Integrating data from 25,30-bisnorhopane analysis with other geochemical techniques, particularly compound-specific isotope analysis (CSIA), has been crucial for enhancing geological interpretations. igiltd.com
CSIA studies of Monterey-sourced crude oils revealed that the bisnorhopane stereoisomers are significantly depleted in the heavier carbon isotope (¹³C) compared to other compounds in the oil. igiltd.comigiltd.com The isotopic signatures (δ¹³C) of bisnorhopane were found to be 8-9‰ lighter than the whole oil and 6-8‰ lighter than other hopane compounds. igiltd.com
This substantial isotopic depletion suggests that the biological precursor of bisnorhopane utilized a ¹³C-depleted carbon source. igiltd.comigiltd.com This strongly supports the hypothesis of a chemoautotrophic bacterial origin, as these organisms (such as nitrifying or sulphur-oxidizing bacteria) metabolize substrates that are isotopically light. igiltd.comigiltd.com This integration of molecular structure and isotopic composition provides a more robust line of evidence for the origin of 25,30-bisnorhopane and the paleoenvironmental conditions of the source rock than either technique could provide alone. igiltd.com
Q & A
Q. What experimental methods are recommended for structural elucidation of 17α(H),21β(H)-25,30-Bisnorhopane?
Structural identification requires a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS). For stereochemical confirmation (e.g., α/β configurations at C17 and C21), nuclear Overhauser effect (NOE) NMR experiments are critical. Gas chromatography-mass spectrometry (GC-MS) with non-polar columns can resolve retention indices (RI) to distinguish hopanoid isomers . Cross-referencing with published spectral libraries (e.g., NIST) ensures accuracy, particularly for distinguishing norhopanes from homologs like trisnorhopanes .
Q. How should synthetic protocols for 17α(H),21β(H)-25,30-Bisnorhopane be optimized to ensure purity?
Synthesis should prioritize stereochemical control via catalytic hydrogenation or biomimetic pathways. Purity validation requires thin-layer chromatography (TLC) with UV/fluorescence detection and quantitative NMR (qNMR) to assess diastereomeric ratios. For trace impurities, gas chromatography with flame ionization detection (GC-FID) is recommended. Experimental protocols must detail reaction conditions (temperature, solvent, catalyst) to enable replication .
Q. What analytical techniques are suitable for quantifying 17α(H),21β(H)-25,30-Bisnorhopane in complex matrices (e.g., geological samples)?
GC-MS coupled with selective ion monitoring (SIM) is optimal for quantifying trace amounts in sedimentary extracts. Prior sample preparation should include Soxhlet extraction and silica gel chromatography to isolate hopanoids. Matrix-matched calibration standards and internal standards (e.g., deuterated analogs) minimize matrix effects. Reporting limits should align with detection thresholds validated via spike-and-recovery experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for 17α(H),21β(H)-25,30-Bisnorhopane?
Discrepancies in thermal degradation studies may arise from differences in experimental conditions (e.g., pyrolysis temperature, oxygen exposure). A systematic approach involves:
- Conducting controlled pyrolysis experiments under inert atmospheres.
- Comparing degradation products via GC-MS and kinetic modeling.
- Validating results against published datasets using multivariate statistical analysis (e.g., principal component analysis) . Methodological transparency, including raw data sharing, is critical for reconciling contradictions .
Q. What experimental design principles apply to biomarker studies using 17α(H),21β(H)-25,30-Bisnorhopane?
Studies should:
- Define hypotheses based on geochemical or microbiological context (e.g., hopanoid preservation in anaerobic environments).
- Incorporate negative controls (e.g., hopanoid-free sediments) and replicate samples to assess environmental variability.
- Use isotope ratio mass spectrometry (IRMS) to link hopanoid δ<sup>13</sup>C values to microbial carbon cycling .
- Adopt a factorial design to test interactions between variables like pH, temperature, and microbial activity .
Q. How can stereoisomeric interference be minimized when analyzing 17α(H),21β(H)-25,30-Bisnorhopane in mixed hopanoid samples?
Co-elution of stereoisomers (e.g., 17α,21β vs. 17β,21α configurations) can be addressed via:
Q. What strategies ensure methodological reproducibility in hopanoid biomarker studies?
Reproducibility requires:
Q. How should researchers address gaps in literature regarding the biological precursors of 17α(H),21β(H)-25,30-Bisnorhopane?
Hypothesis-driven approaches include:
- Culturing hopanoid-producing bacteria (e.g., Rhodopseudomonas palustris) under controlled conditions.
- Using <sup>13</sup>C-labeled substrates to trace biosynthetic pathways via isotope-enrichment MS.
- Comparative genomics to identify genes encoding hopanoid-modifying enzymes (e.g., C-25 methyltransferases) .
Methodological Best Practices
- Data Interpretation : Use hypothesis frameworks to contextualize findings (e.g., linking hopanoid distributions to paleoenvironmental redox conditions) .
- Limitations : Acknowledge analytical biases (e.g., ionization efficiency in MS) and sample heterogeneity in geological studies .
- Ethical Standards : Disclose conflicts of interest and cite primary literature to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
